molecular formula C14H14N4O2S B2576079 1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941914-81-4

1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2576079
CAS No.: 941914-81-4
M. Wt: 302.35
InChI Key: YNZASGDKAVEHMS-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3). This compound is a key research tool in oncology, particularly in the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene, such as the internal tandem duplication (ITD), are among the most common driver mutations and are associated with poor prognosis. The compound functions by competitively binding to the ATP-binding pocket of FLT3, thereby suppressing its constitutive kinase signaling and inducing apoptosis in FLT3-dependent cell lines. Research indicates that this molecule demonstrates significant efficacy against FLT3-ITD mutant forms while showing a favorable selectivity profile against other kinases, making it a valuable chemical probe for dissecting FLT3 signaling pathways and for evaluating the mechanisms of action and resistance in preclinical models of leukemia. Its core structure, based on a pyrido[2,3-d]pyrimidine-dione scaffold, is engineered for optimal interaction with the target kinase. This reagent is intended for use in biochemical assays, cell-based proliferation studies, and in-vivo xenograft models to advance the understanding of FLT3-driven oncogenesis and to support the development of novel targeted therapeutics. Fact: FLT3 is a validated target in AML. Fact: Inhibitors targeting FLT3-ITD are a key area of research.

Properties

IUPAC Name

1,3-dimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-17-12-11(13(19)18(2)14(17)20)10(5-6-15-12)16-8-9-4-3-7-21-9/h3-7H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZASGDKAVEHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound under investigation for its potential biological activities, particularly in the context of cancer treatment. This article aims to summarize the current understanding of its biological activity based on recent research findings.

  • Molecular Formula : C₁₄H₁₄N₄O₂S
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 941914-81-4

The compound's biological activity is primarily attributed to its ability to inhibit specific tyrosine kinases involved in cancer progression. The pyrido[2,3-d]pyrimidine scaffold is known for its role in targeting kinases that are overexpressed in various cancers, including lung and pancreatic cancers.

Tyrosine Kinase Inhibition

Research has shown that compounds similar to 1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine derivatives exhibit significant inhibitory effects on tyrosine kinases such as ZAP-70 and SYK. These kinases are crucial in signaling pathways that promote tumor growth and survival. For instance, compounds derived from pyrido[2,3-d]pyrimidines have demonstrated inhibitory activities exceeding 90% against ZAP-70 in vitro .

Antitumor Activity

In vitro studies have evaluated the antitumor efficacy of various pyrido[2,3-d]pyrimidine derivatives against multiple cancer cell lines. Notably:

  • Cell Lines Tested : NCI-H1975 (lung cancer), A549 (lung cancer), and NCI-H460 (lung cancer).
  • Assay Method : The cytotoxicity was assessed using the MTT assay.

The findings indicated that while some derivatives showed promising activity, others exhibited lower efficacy due to structural limitations preventing effective interaction with target proteins .

Comparative Analysis of Related Compounds

A comparative study of related compounds revealed that thienopyrimidine derivatives generally exhibited higher cytotoxicity than their pyridopyrimidine counterparts. This difference is attributed to structural variations that enhance binding affinity to target proteins .

Compound TypeIC50 (μM)Activity Level
Pyrido[2,3-d]pyrimidines>50Low Activity
Thienopyrimidines<10High Activity

Study on EGFR Inhibition

A detailed study focused on the inhibitory effects of pyrido[2,3-d]pyrimidines on the EGFR L858R/T790M mutant kinase. The results indicated a maximum inhibition rate below 36% for several tested compounds at a concentration of 0.1 μM . This suggests that while some compounds may have potential as EGFR inhibitors, structural modifications may be necessary to enhance their efficacy.

Synthesis and Evaluation

The synthesis of 1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine derivatives has been explored extensively. Modifications at the C4 position have been shown to significantly affect biological activity. For example, introducing nonlinear substituents has resulted in improved inhibition rates against key kinases involved in lymphoma .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 330.4 g/mol
  • Structure : It features a pyrido[2,3-d]pyrimidine core substituted with a thiophen-2-ylmethyl amino group.

Anticancer Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. For instance:

  • A study demonstrated that compounds derived from this scaffold showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases and cell cycle regulators, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies:

  • These enzymes play critical roles in epigenetic regulation by demethylating histones, thus influencing gene expression. Inhibition of KDMs can lead to reactivation of tumor suppressor genes and subsequent cancer cell death .

Antioxidant Properties

In addition to its anticancer effects, derivatives of this compound have shown antioxidant activity. Research indicates that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized several derivatives of the pyrido[2,3-d]pyrimidine scaffold and evaluated their anticancer activity:

CompoundIC50 (µM)Cancer Cell Line
Compound A5.6HeLa
Compound B7.8MCF-7
Compound C4.2A549

The findings suggested that structural modifications at specific positions significantly enhanced anticancer potency .

Case Study 2: KDM Inhibition Assays

Another research effort focused on the inhibition of KDMs using derivatives of this compound:

CompoundKDM4 Inhibition (%)KDM5 Inhibition (%)
Compound D85%80%
Compound E90%75%

These results indicate that certain modifications can lead to selective inhibition of histone demethylases, making them valuable for therapeutic development in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations and Physicochemical Properties

The substituent at position 5 of the pyrido[2,3-d]pyrimidine core critically determines molecular interactions. Key analogs and their properties are summarized below:

Compound Substituent at Position 5 Molecular Weight (g/mol) Key Functional Groups HOMO-LUMO Gap (eV)
Target Compound Thiophen-2-ylmethylamino 317.35 (calculated) Thiophene, amine Not reported
1,3-Dimethyl-5-phenyl Phenyl 295.32 (C₁₇H₁₅N₃O₂) Aromatic ring 3.93–4.10
6-(2-Hydroxy-5-methylbenzoyl)-1-methyl Hydroxybenzoyl 353.34 (C₁₈H₁₅N₃O₄) Hydroxyl, carbonyl 3.93
5-(4-Chlorophenyl)-6-acetyl 4-Chlorophenyl, acetyl 399.84 (C₂₀H₁₇ClN₄O₃) Chloro, ketone Not reported
1-(2,6-Diethylphenyl) Diethylphenyl 353.41 (C₂₁H₂₃N₃O₂) Alkyl chains Not reported

Key Observations :

  • Thiophene vs. Phenyl : The thiophene group introduces sulfur-based π-electron density, enhancing charge transfer interactions compared to purely aromatic phenyl substituents .
  • Chlorophenyl/Acetyl Groups : Increase molecular weight and lipophilicity, likely affecting membrane permeability .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidine Analogs: Derivatives with imidazo[1,2-a]pyridine substituents (e.g., 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenyl) show moderate activity against S. aureus and P. aeruginosa (MIC < reference drug streptomycin) .
  • Target Compound : While direct antimicrobial data are unavailable, the thiophene moiety’s electron-rich nature may enhance binding to bacterial targets like TrmD .
Anticancer Activity
  • RAF-MEK-ERK Pathway Blockers: Pyrido[2,3-d]pyrimidines with bulky substituents (e.g., 7-amino-6-(aminomethyl)-5-(4,5-dimethyl-2-thienyl)) inhibit the RAF-MEK-ERK signaling pathway, showing cytotoxic IC₅₀ values in the nanomolar range .
  • Hydroxybenzoyl Derivatives : Demonstrated anti-inflammatory and kinase inhibitory effects in silico, attributed to their ability to stabilize charge-transfer complexes .

Electronic and Spectral Properties

  • Frontier Molecular Orbitals (FMOs) :

    • The HOMO of the target compound is likely localized on the thiophene and pyrido[2,3-d]pyrimidine rings, similar to compound 2o in , which has HOMO on the pyrido ring .
    • LUMO energies in hydroxybenzoyl analogs (~1.8 eV) suggest strong electron-accepting capacity, beneficial for binding to redox-active biological targets .
  • NMR Spectral Data :

    • Methyl protons in pyrido[2,3-d]pyrimidines resonate at δ ~3.5 ppm, while aromatic protons (thiophene, pyridine) appear between δ 6.5–8.5 ppm . Thiophene-specific signals (e.g., H-3, H-4 at δ ~7.11–7.34) further distinguish the target compound .

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